2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid
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Overview
Description
2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an appropriate solvent such as ethanol or methanol .
Another approach involves the cyclization of 2-aminobenzenethiol with hydrazine derivatives under acidic or basic conditions. This method can be optimized by using microwave irradiation or one-pot multicomponent reactions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and renewable catalysts, is also being explored to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the hydrazinyl and carboxylic acid groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of a hydrazinyl group, used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Similar structure but without the hydrazinyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-Hydrazinyl-1,3-benzothiazole-5-carboxylic acid is unique due to the presence of both hydrazinyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
80945-69-3 |
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Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-hydrazinyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c9-11-8-10-5-3-4(7(12)13)1-2-6(5)14-8/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI Key |
KFQGHKHDJZZHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(S2)NN |
Origin of Product |
United States |
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